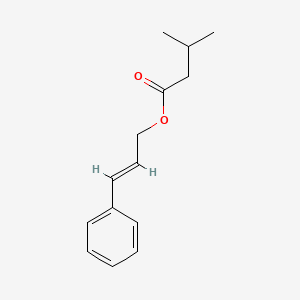
Isovalérate de cinnamyle
Vue d'ensemble
Description
Cinnamyl isovalerate is an ester compound known for its pleasant fruity aroma, often described as a blend of pear, apple, grape, blueberry, pineapple, and sometimes melon . This compound is used extensively in the flavor and fragrance industry due to its complex and appealing scent profile . It is also found in certain plants, such as Sabina gaussenii, where it has been isolated along with other bioactive compounds .
Applications De Recherche Scientifique
Cinnamyl isovalerate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Widely used in the flavor and fragrance industry to impart fruity and sweet notes to products.
Mécanisme D'action
- Cinnamyl isovalerate is a derivative of cinnamic acid, specifically cinnamyl alcohol esterified with isovaleric acid .
- Antifungal Activity : Cinnamyl isovalerate and related compounds have demonstrated antifungal properties. For example, derivative 6 (with a butyl substituent) showed potent antifungal activity against Candida albicans (MIC = 626.62 μM) .
- Antibacterial Activity : Compound 18 (with an isopropyl group) exhibited strong antibacterial effects (MIC = 458.15 μM). The presence of the isopropyl group seems crucial for this activity .
Target of Action
Mode of Action
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
Cinnamyl isovalerate plays a role in various biochemical reactions, particularly those involving esterification and hydrolysis. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the metabolism and breakdown of cinnamyl isovalerate in biological systems. Additionally, cinnamyl isovalerate may interact with proteins and other biomolecules through non-covalent interactions, influencing their structure and function .
Cellular Effects
Cinnamyl isovalerate has been shown to exhibit cytotoxic effects on certain cancer cell lines. Studies have demonstrated that cinnamyl isovalerate derivatives can induce apoptosis in human lung adenocarcinoma (A549) cells, human cervical carcinoma (HeLa) cells, and human gastric carcinoma (BGC-823) cells . These effects are likely mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism. For instance, cinnamyl isovalerate may influence the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of cinnamyl isovalerate involves its interaction with various biomolecules. It can bind to enzymes such as esterases and lipases, leading to the hydrolysis of the ester bond and the release of cinnamyl alcohol and isovaleric acid . This process may result in the activation or inhibition of specific signaling pathways, depending on the cellular context. Additionally, cinnamyl isovalerate may modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinnamyl isovalerate can change over time due to its stability and degradation. Studies have shown that cinnamyl isovalerate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to cinnamyl isovalerate in in vitro or in vivo studies has revealed potential cytotoxic effects, particularly in cancer cell lines, suggesting that its impact on cellular function may persist over time .
Dosage Effects in Animal Models
The effects of cinnamyl isovalerate vary with different dosages in animal models. At lower doses, cinnamyl isovalerate may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have indicated that there may be a threshold dose beyond which the cytotoxic effects become pronounced. For instance, high doses of cinnamyl isovalerate have been associated with increased cytotoxicity in cancer cell lines, highlighting the importance of dosage considerations in its application .
Metabolic Pathways
Cinnamyl isovalerate is involved in metabolic pathways that include ester hydrolysis and subsequent metabolism of its breakdown products. The hydrolysis of cinnamyl isovalerate by esterases and lipases results in the formation of cinnamyl alcohol and isovaleric acid . These metabolites can then enter various metabolic pathways, such as the citric acid cycle or fatty acid metabolism, depending on the cellular context. The involvement of cinnamyl isovalerate in these pathways may influence metabolic flux and metabolite levels .
Transport and Distribution
Cinnamyl isovalerate is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, cinnamyl isovalerate can localize to specific cellular compartments, where it may exert its effects. The distribution of cinnamyl isovalerate within tissues can also influence its bioavailability and overall impact on cellular function .
Subcellular Localization
The subcellular localization of cinnamyl isovalerate is an important factor in its activity and function. Studies have shown that cinnamyl isovalerate can localize to the cytoplasm and may be associated with specific organelles, such as the endoplasmic reticulum or mitochondria . This localization is likely mediated by targeting signals or post-translational modifications that direct cinnamyl isovalerate to specific compartments. The subcellular distribution of cinnamyl isovalerate can influence its interactions with biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cinnamyl isovalerate can be synthesized through esterification reactions involving cinnamyl alcohol and isovaleric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, cinnamyl isovalerate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous distillation to remove water and drive the reaction to completion. The use of advanced catalysts and purification techniques ensures the production of high-quality cinnamyl isovalerate suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Cinnamyl isovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert cinnamyl isovalerate to cinnamyl alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Cinnamic acid derivatives.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted esters depending on the reagents used.
Comparaison Avec Des Composés Similaires
Cinnamyl alcohol: Shares the cinnamyl group but lacks the ester functionality.
Cinnamic acid: An oxidation product of cinnamyl isovalerate.
Cinnamaldehyde: Another derivative of cinnamic acid with a distinct aldehyde group.
Uniqueness: Cinnamyl isovalerate is unique due to its ester linkage, which imparts specific chemical properties and a distinctive fruity aroma. This makes it particularly valuable in the flavor and fragrance industry compared to its similar compounds .
Propriétés
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCMOGKCPPTERB-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid, spicy, fruity, floral odour | |
| Record name | Cinnamyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; miscible in oils, miscible (in ethanol) | |
| Record name | Cinnamyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.996 | |
| Record name | Cinnamyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
140-27-2 | |
| Record name | Cinnamyl isovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl isovalerate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-methyl-, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinnamyl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL ISOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHK9Y2XRM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


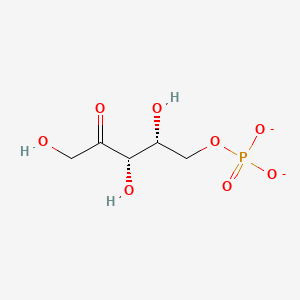
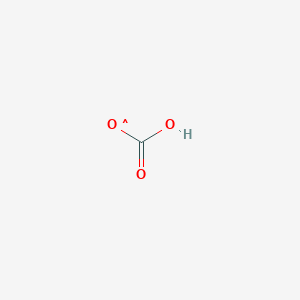

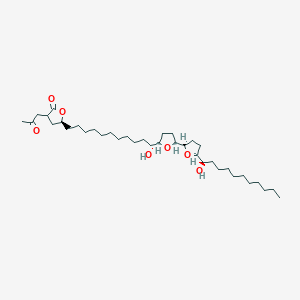
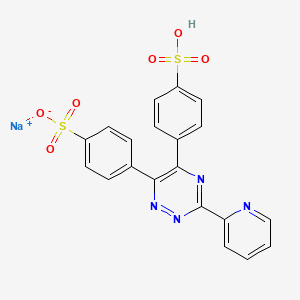
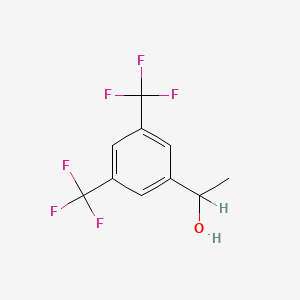




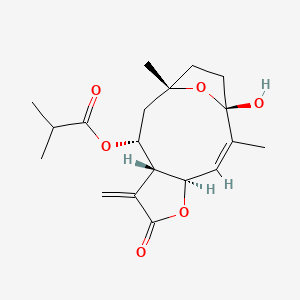
![[3-benzofuro[2,3-c][1]benzoxepin-12(6H)-ylidenepropyl]dimethylammonium hydrogen fumarate](/img/structure/B1232472.png)
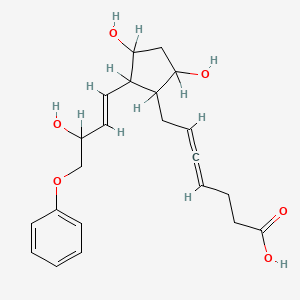
![[(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1232474.png)
